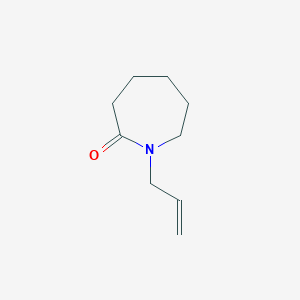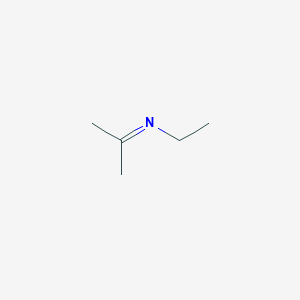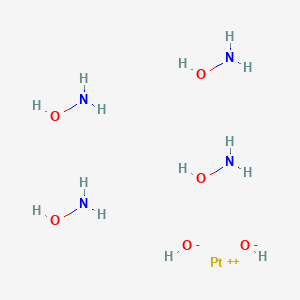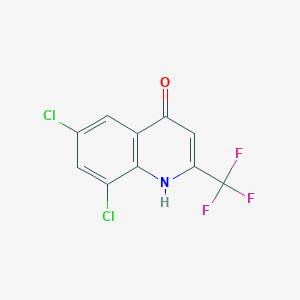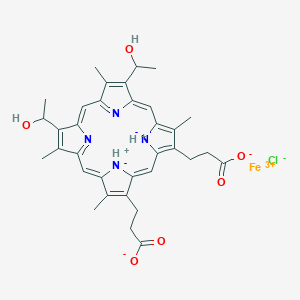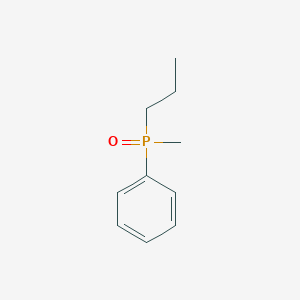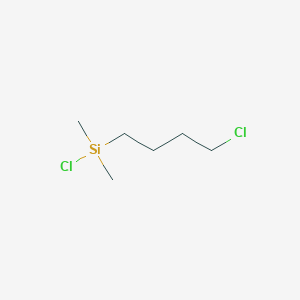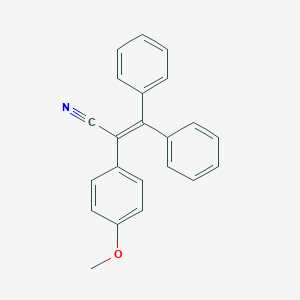
cis-Diiododiammineplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Diiododiammineplatinum(II) is a coordination complex of platinum with the molecular formula H₆I₂N₂Pt It is a diiodo analog of cisplatin, a well-known chemotherapy drug This compound is characterized by its two ammine (NH₃) ligands and two iodide (I⁻) ligands arranged in a cis configuration around the central platinum ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Diiododiammineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with ammonium iodide in an aqueous solution. The reaction proceeds as follows:
K2[PtCl4]+2NH4I→cis-[Pt(NH3)2I2]+2KCl+2NH4Cl
The reaction mixture is usually heated to facilitate the substitution of chloride ligands with iodide ligands, resulting in the formation of cis-Diiododiammineplatinum(II).
Industrial Production Methods: Industrial production of cis-Diiododiammineplatinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
- cis-Diiododiammineplatinum(II) can undergo ligand substitution reactions where the iodide ligands are replaced by other ligands such as chloride or nitrate. For example:
Substitution Reactions: cis-[Pt(NH3)2I2]+2Cl−→cis-[Pt(NH3)2Cl2]+2I−
Isomerization: The compound can isomerize under the influence of ionizing radiation, leading to changes in its structural configuration.
Common Reagents and Conditions:
Reagents: Ammonium iodide, potassium tetrachloroplatinate(II), various halide salts for substitution reactions.
Conditions: Aqueous solutions, controlled temperature, and pH conditions.
Major Products:
Substitution Products: cis-Diamminedichloroplatinum(II), cis-Diamminedinitrateplatinum(II), etc.
Isomerization Products: Various isomeric forms depending on the conditions.
Scientific Research Applications
cis-Diiododiammineplatinum(II) has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Diiododiammineplatinum(II) involves its interaction with DNA. The compound undergoes aquation, where the iodide ligands are replaced by water molecules, forming a positively charged platinum species. This species then binds to nucleophilic sites on DNA, primarily at the N7 position of guanine bases, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
cis-Diiododiammineplatinum(II) is similar to other platinum-based compounds such as:
cis-Diamminedichloroplatinum(II) (cisplatin): Both compounds have similar DNA binding modes and anticancer properties.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure, leading to a different pharmacokinetic profile and side effect spectrum.
Oxaliplatin: Contains oxalate ligands and is used for treating colorectal cancer. It has a different mechanism of action and side effect profile compared to cis-Diiododiammineplatinum(II).
Properties
CAS No. |
15978-93-5 |
|---|---|
Molecular Formula |
H6I2N2Pt |
Molecular Weight |
482.95 g/mol |
IUPAC Name |
azane;diiodoplatinum |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
PNCHTLQBARZRSO-UHFFFAOYSA-L |
SMILES |
N.N.I[Pt]I |
Canonical SMILES |
N.N.I[Pt]I |
Key on ui other cas no. |
15978-93-5 15978-94-6 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
15978-94-6 |
Synonyms |
cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-Diiododiammineplatinum(II) form binuclear complexes, and what insights do these complexes offer?
A2: Yes, cis-Diiododiammineplatinum(II) readily forms binuclear complexes with other platinum compounds. For instance, reacting it with Pt(NH3Cl)2 or K2[PtCl4] yields binuclear platinum(II) complexes bridged by two iodide ligands. [] Reacting it with platinum(II) trans-diammines like Pt(NH3)2X2 (where X can be Cl or I) results in binuclear complexes with a single iodide bridge. [] Studying these binuclear complexes, particularly those with mixed valency (synthesized by reacting with platinum(IV) compounds), provides valuable information about platinum's coordination chemistry and potential for forming diverse structures. []
Q2: How does cis-Diiododiammineplatinum(II) behave under ionizing radiation, and what are the implications?
A3: Studies have shown that polycrystalline cis-Diiododiammineplatinum(II) undergoes isomerization when exposed to ionizing radiation. [] This finding is significant as it highlights the potential impact of radiation on the stability and properties of this compound, especially in contexts where it might be exposed to radiation, such as certain medical imaging techniques or specific industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


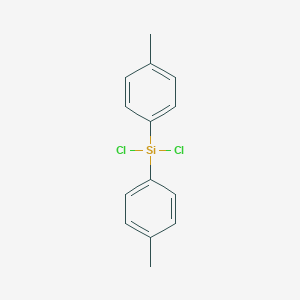

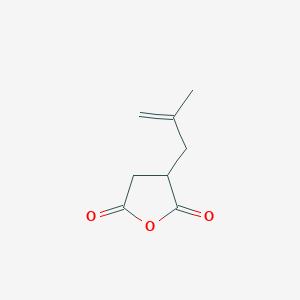
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
